3-Chloro-6-thiazol-2-yl-pyridazine
Overview
Description
3-Chloro-6-thiazol-2-yl-pyridazine is a heterocyclic compound that contains both a thiazole and a pyridazine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-thiazol-2-yl-pyridazine typically involves the formation of the thiazole ring followed by the introduction of the pyridazine moiety. One common method involves the reaction of 3-chloropyridazine with a thiazole derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-thiazol-2-yl-pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiazolyl-pyridazine derivative, while oxidation can produce a thiazole sulfone.
Scientific Research Applications
3-Chloro-6-thiazol-2-yl-pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-thiazol-2-yl-pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other enzymes critical for cancer cell proliferation . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is key to its activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methyl-4-(1,3-thiazol-2-yl)pyridazine: Similar in structure but with a methyl group instead of a hydrogen atom on the pyridazine ring.
6-Chloro-3-thiazol-2-yl-pyridazine: Lacks the chlorine atom on the thiazole ring, which may affect its reactivity and biological activity.
Uniqueness
3-Chloro-6-thiazol-2-yl-pyridazine is unique due to the presence of both chlorine and thiazole moieties, which confer distinct chemical properties and reactivity. This makes it a versatile building block for the synthesis of a wide range of biologically active compounds and materials.
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFHAJGKRNSLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NC=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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